
(6-imino-3H-pyridin-3-yl)-(2-methoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-imino-3H-piridin-3-il)-(2-metoxifenil)metanona es un compuesto químico que presenta un anillo de piridina con un grupo imino en la posición 6 y un grupo metoxifenilo unido a una porción de metanona
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (6-imino-3H-piridin-3-il)-(2-metoxifenil)metanona típicamente involucra los siguientes pasos:
Formación del anillo de piridina: El anillo de piridina se puede sintetizar mediante una variedad de métodos, incluida la síntesis de piridina de Hantzsch, que involucra la condensación de un aldehído, un éster β-ceto y amoníaco.
Introducción del grupo imino: El grupo imino se puede introducir mediante la reacción del derivado de piridina con una amina adecuada en condiciones ácidas o básicas.
Unión del grupo metoxifenilo: El grupo metoxifenilo se puede unir a través de una reacción de acilación de Friedel-Crafts, donde el derivado de piridina reacciona con un cloruro de metoxibenzoilo en presencia de un catalizador de ácido de Lewis como el cloruro de aluminio.
Métodos de producción industrial
La producción industrial de (6-imino-3H-piridin-3-il)-(2-metoxifenil)metanona puede implicar técnicas de síntesis de flujo continuo para mejorar el rendimiento y la pureza. Estos métodos a menudo utilizan sistemas automatizados para controlar los parámetros de reacción con precisión, asegurando una calidad de producto constante.
Análisis De Reacciones Químicas
Tipos de reacciones
(6-imino-3H-piridin-3-il)-(2-metoxifenil)metanona puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar usando agentes oxidantes como el permanganato de potasio o el trióxido de cromo, lo que lleva a la formación de derivados oxo correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio, lo que da como resultado la formación de derivados reducidos.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde los nucleófilos reemplazan grupos funcionales específicos dentro de la molécula.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Principales productos formados
Oxidación: Formación de derivados oxo.
Reducción: Formación de derivados reducidos.
Sustitución: Formación de derivados sustituidos con nuevos grupos funcionales.
Aplicaciones Científicas De Investigación
(6-imino-3H-piridin-3-il)-(2-metoxifenil)metanona tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Investigado por su posible actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de fármacos.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de (6-imino-3H-piridin-3-il)-(2-metoxifenil)metanona involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando varios efectos biológicos. Las vías y los objetivos exactos pueden variar según la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
2-feniletanol: Un compuesto aromático con un grupo hidroxilo.
p-hidroxifeniletanol: Estructura similar con un grupo hidroxilo adicional.
4-hidroxibenzaldehído: Contiene un grupo aldehído en lugar de una porción de metanona.
Singularidad
(6-imino-3H-piridin-3-il)-(2-metoxifenil)metanona es único debido a su combinación específica de grupos funcionales y características estructurales, que confieren propiedades químicas y biológicas distintas que no se encuentran en los compuestos similares enumerados anteriormente.
Propiedades
Fórmula molecular |
C13H12N2O2 |
|---|---|
Peso molecular |
228.25 g/mol |
Nombre IUPAC |
(6-imino-3H-pyridin-3-yl)-(2-methoxyphenyl)methanone |
InChI |
InChI=1S/C13H12N2O2/c1-17-11-5-3-2-4-10(11)13(16)9-6-7-12(14)15-8-9/h2-9,14H,1H3 |
Clave InChI |
KBMTZXAJWVEZCO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C(=O)C2C=CC(=N)N=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


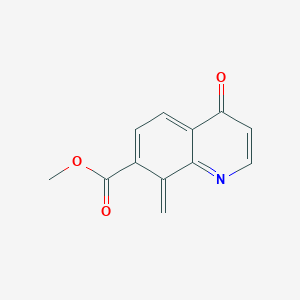
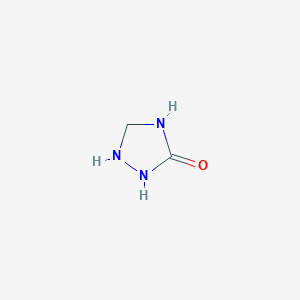
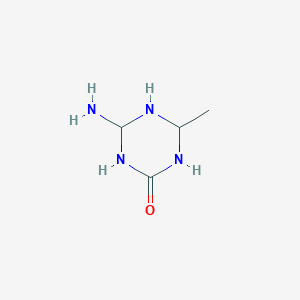
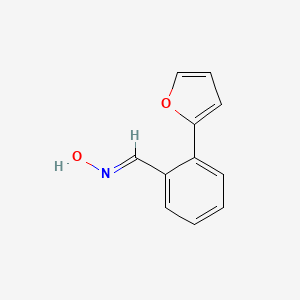
![(7Z,9S,10S,11S,12E,14S,16E,20S,21S,22E,24Z,26E)-31-chloro-4,10,14,20-tetrahydroxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone](/img/structure/B12360405.png)

![1,2-Pyrrolidinedicarboxylic acid, 2-[(4-chlorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12360413.png)
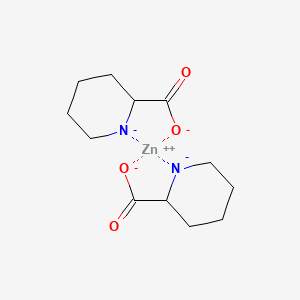
![(2S)-6-amino-2-[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(1S,4S,7S,8S,11R,14S,17R,20S)-7-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(3R,9S,12R,15S,21R,22S)-21-[[(2S)-6-amino-2-[[(3R,4S,7R,13S)-3-[[(3R,6S,12S,15S)-15-[[(Z)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]but-2-enoyl]amino]-12-[(2S)-butan-2-yl]-9-methylidene-6-(2-methylpropyl)-5,8,11,14-tetraoxo-1-thia-4,7,10,13-tetrazacyclohexadecane-3-carbonyl]amino]-4-methyl-2,9,12-trioxo-5-thia-1,8,11-triazabicyclo[11.3.0]hexadecane-7-carbonyl]amino]hexanoyl]amino]-15,22-dimethyl-12-(2-methylpropyl)-9-(2-methylsulfanylethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclodocosane-3-carbonyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-14-(1H-imidazol-4-ylmethyl)-4,8,20-trimethyl-3,6,12,15,21-pentaoxo-9,19-dithia-2,5,13,16,22-pentazabicyclo[9.9.2]docosane-17-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-methylbutanoyl]amino]prop-2-enoylamino]hexanoic acid](/img/structure/B12360437.png)
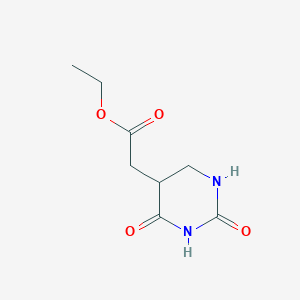
![[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-imidazo[1,5-a]indol-6-yl]methyl N-(3-chloro-4-methylphenyl)carbamate](/img/structure/B12360453.png)
![methyl 2,4-dihydroxy-6-[(3E,5E)-nona-3,5-dienyl]-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]benzoate](/img/structure/B12360461.png)
![2-chloro-5-methyl-4aH-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12360463.png)

